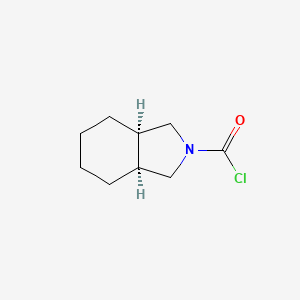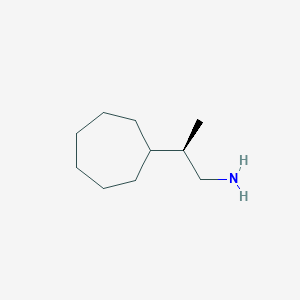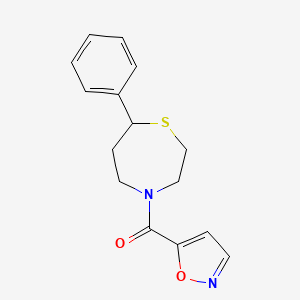
3-(Morpholinomethyl)chroman-4-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Morpholinomethyl)chroman-4-one hydrochloride is a chemical compound with the molecular formula C14H18ClNO3 . It belongs to the class of oxygen-containing heterocycles and acts as a major building block in a large class of medicinal compounds .
Synthesis Analysis
The synthesis of 4-chromanone-derived compounds, such as this compound, has been a subject of several studies. The chroman-4-one framework is a significant structural entity that acts as a major building block in a large class of medicinal compounds . The review by Elizabeth J. Diana, U. S. Kanchana, and Thomas V. Mathew focuses on the major synthetic methods of preparation reported on chroman-4-one derivatives from 2016 to 2021 .Molecular Structure Analysis
The molecular structure of this compound is based on the chroman-4-one framework, which is a significant structural entity that belongs to the class of oxygen-containing heterocycles .Chemical Reactions Analysis
The chemical reactions involving 4-chromanone-derived compounds have been extensively studied. The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C14H18ClNO3) and molecular weight (283.75) .Wirkmechanismus
The mechanism of action of 3-(Morpholinomethyl)chroman-4-one hydrochloride is not fully understood. However, it has been proposed that this compound exerts its effects through the modulation of various signaling pathways, such as the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway. These pathways are involved in various physiological processes, such as cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth and proliferation of various cancer cell lines, such as breast cancer, lung cancer, and colon cancer. This compound has also been shown to have anti-inflammatory and antioxidant effects, which may be beneficial for the treatment of various inflammatory and oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(Morpholinomethyl)chroman-4-one hydrochloride in lab experiments is its high potency and selectivity. This compound has been shown to have a high affinity for its target proteins and enzymes, which makes it a valuable tool for studying their structure and function. However, one of the limitations of using this compound is its potential toxicity and side effects, which may limit its use in certain experiments.
Zukünftige Richtungen
There are many future directions for the research and development of 3-(Morpholinomethyl)chroman-4-one hydrochloride. One of the most promising areas of research is the development of this compound as a potential drug candidate for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Another area of research is the study of the mechanism of action of this compound and its effects on various signaling pathways and physiological processes. Additionally, the synthesis and characterization of new derivatives of this compound may lead to the discovery of new and more potent drug candidates.
Synthesemethoden
The synthesis of 3-(Morpholinomethyl)chroman-4-one hydrochloride can be achieved through various methods. One of the most common methods involves the reaction of chroman-4-one with morpholine in the presence of a catalyst, such as p-toluenesulfonic acid, in an organic solvent, such as ethanol or methanol. The resulting product is then purified and converted into the hydrochloride salt form using hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
3-(Morpholinomethyl)chroman-4-one hydrochloride has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. In pharmacology, this compound has been studied for its mechanism of action and its effects on various physiological processes, such as inflammation, oxidative stress, and apoptosis. In biochemistry, this compound has been used as a tool for studying the structure and function of various proteins and enzymes.
Eigenschaften
IUPAC Name |
3-(morpholin-4-ylmethyl)-2,3-dihydrochromen-4-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3.ClH/c16-14-11(9-15-5-7-17-8-6-15)10-18-13-4-2-1-3-12(13)14;/h1-4,11H,5-10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPURYNXPDYHMLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2COC3=CC=CC=C3C2=O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(1-Cyanocycloheptyl)carbamoyl]methoxy}benzamide](/img/structure/B2945978.png)
![N-(3-chloro-2-methylphenyl)-N'-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}ethanediamide](/img/structure/B2945981.png)
![4-[4-(Ethoxycarbonyl)benzenesulfonamido]butanoic acid](/img/structure/B2945983.png)

![8-(4-((4-Chlorophenyl)sulfonyl)-2-(ethylsulfonyl)thiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2945985.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2945988.png)


![2-(3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2945995.png)
![N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylbutanamide](/img/structure/B2945998.png)
![3-(benzotriazol-1-yl)-N-[(Z)-1-(4-methoxyphenyl)ethylideneamino]propanamide](/img/structure/B2945999.png)
